molecular formula C12H11ClN2 B2827393 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-07-8

3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Numéro de catalogue: B2827393
Numéro CAS: 400077-07-8
Poids moléculaire: 218.68
Clé InChI: GDOOAZBXNLWPMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a pyrazole-based heterocyclic compound characterized by a cyclopentane ring fused to a pyrazole moiety. The 4-chlorophenyl substituent at the 3-position introduces electronic and steric effects that influence its physicochemical and biological properties. Pyrazole derivatives are renowned for their diverse pharmacological activities, including hypoglycemic, anti-inflammatory, antimicrobial, and antitumor effects .

Propriétés

IUPAC Name

3-(4-chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-9-6-4-8(5-7-9)12-10-2-1-3-11(10)14-15-12/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOOAZBXNLWPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Applications De Recherche Scientifique

Pharmacological Properties

The pharmacological profile of 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole indicates that it possesses notable biological activities. Research has shown that it exhibits:

  • Antinociceptive Effects : Studies have demonstrated that this compound can effectively reduce pain responses in animal models, suggesting its potential as an analgesic agent.
  • Anti-inflammatory Activity : The compound has been observed to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
  • CNS Activity : Preliminary studies indicate that it may have effects on the central nervous system, potentially offering neuroprotective benefits.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions. Notable synthetic routes include:

  • Cyclization Reactions : The formation of the cyclopentane structure is often achieved through cyclization reactions involving suitable precursors.
  • Substitution Reactions : The introduction of the chlorophenyl group can be accomplished via electrophilic aromatic substitution methods.

These synthetic strategies are crucial for producing the compound in sufficient yields for further research and application.

Pain Management

Due to its antinociceptive properties, this compound could be developed as a new class of analgesics. Its mechanism of action may involve modulation of pain pathways in the nervous system.

Treatment of Inflammatory Disorders

The anti-inflammatory effects suggest potential applications in treating diseases such as arthritis and other inflammatory conditions. By targeting specific inflammatory mediators, this compound could provide relief from chronic inflammation.

Neuroprotection

Given its CNS activity, there is a possibility for its use in neurodegenerative diseases like Alzheimer's or Parkinson's disease. Further research is needed to elucidate its mechanisms and efficacy in these contexts.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Case Study 1 : A study evaluated the analgesic effects in a rat model of neuropathic pain. Results indicated a significant reduction in pain behaviors compared to controls.
  • Case Study 2 : Research on anti-inflammatory properties demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in a murine model of arthritis.
  • Case Study 3 : Investigations into neuroprotective effects showed promising results in mitigating neuronal damage in models of oxidative stress.

Mécanisme D'action

The mechanism of action of 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole with structurally related compounds, emphasizing substituent effects, synthetic yields, and functional properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes Synthetic Yield Reference
This compound (Target Compound) C₁₂H₁₁ClN₂ 218.68 4-Chlorophenyl Hypothesized N-type calcium channel inhibition based on structural analogs ; no direct data available. Not reported
2-(3,5-Dichlorophenyl)-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole C₁₃H₁₂Cl₂N₂ 267.16 3,5-Dichlorophenyl, methyl ROESY NMR confirmed regioisomer structure; lower yield (8%) suggests synthetic challenges . 8%
1-(4-Chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid C₁₃H₁₀ClFN₂O₂ 280.69 4-Chloro-2-fluorophenyl, carboxylic acid Enhanced solubility due to carboxylic acid; fluorine increases electronegativity . Not reported
3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole C₁₃H₁₃ClN₂O₂S 296.77 2-Chloro-4-(methylsulfonyl)phenyl Sulfonyl group improves metabolic stability; higher molar mass may affect bioavailability . Not reported

Key Observations:

Electron-Withdrawing Groups: Fluorine (in ) and sulfonyl (in ) substituents increase electronegativity, altering electronic distribution and interaction with enzymes like NOS or calcium channels.

Synthetic Challenges :

  • The low yield (8%) of 2-(3,5-Dichlorophenyl)-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole contrasts with unreported yields for other analogs, suggesting that sterically hindered substituents complicate synthesis.

Biological Implications: Carboxylic acid-containing derivatives (e.g., ) likely exhibit improved aqueous solubility, favoring pharmacokinetics.

Research Findings and Mechanistic Insights

  • N-Type Calcium Channel Inhibition : Winters et al. (2014) identified 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as potent N-type calcium channel blockers, a property inferred for the target compound due to structural similarity .
  • Antimicrobial Activity: Pyrazole derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit enhanced antimicrobial potency compared to non-halogenated analogs, as seen in studies by Küçükgüzel and Şenkardes (2015) .
  • Regioisomer Verification : ROESY NMR data (e.g., ) is critical for confirming the regiochemistry of substituted pyrazoles, ensuring accurate structure-activity relationship (SAR) studies.

Activité Biologique

3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}ClN2_2
  • Molar Mass : 218.68 g/mol
  • Structural Characteristics : The compound features a cyclopentane ring fused with a pyrazole moiety and a para-chlorophenyl group, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors. For instance, derivatives containing the chlorophenyl group were evaluated for their ability to inhibit various kinases, particularly AKT2/PKBβ, which is implicated in glioma malignancy. Inhibiting this pathway can lead to reduced tumor growth and improved patient outcomes in glioblastoma models .
  • Anticancer Activity : Research indicates that certain pyrazole derivatives exhibit significant anticancer properties against glioma cell lines. In vitro studies demonstrated that these compounds could inhibit the formation of neurospheres from glioma stem cells while showing low cytotoxicity towards non-cancerous cells .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with readily available phenolic compounds and pyrazole precursors.
  • Reagents : Common reagents include acetic acid and various catalysts to facilitate cyclization and functionalization.
  • Yield and Purity : The final product is purified through crystallization techniques to ensure high yield and purity.

Case Study 1: Antiglioma Activity

A recent study focused on the anticancer properties of related compounds showed that a derivative with a similar structure effectively inhibited the growth of glioblastoma cells. The compound was tested against multiple glioma cell lines (U87MG, C6) and demonstrated significant growth inhibition at micromolar concentrations .

CompoundCell LineEC50 (µM)Remarks
4jU87MG10High specificity towards AKT2
4jC612Low toxicity to non-cancerous cells

Case Study 2: Kinase Profiling

In another investigation involving kinase profiling of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, compound 4j exhibited potent inhibitory activity against AKT2/PKBβ with an IC50 value of approximately 12 µM. This suggests that modifications to the pyrazole structure can enhance its specificity towards oncogenic pathways .

Q & A

Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, and how can reaction conditions impact yield?

The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors to form the pyrazole core. Key steps include:

  • Cyclopentane ring formation : Cyclization of α,β-unsaturated ketones or diketones under acidic conditions .
  • Pyrazole ring closure : Reaction with hydrazine derivatives, optimized by controlling temperature (70–90°C) and solvent polarity (e.g., ethanol or DMF) .
  • Chlorophenyl incorporation : Suzuki coupling or nucleophilic substitution to introduce the 4-chlorophenyl group . Continuous flow chemistry can enhance efficiency and purity by minimizing side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between N1 and N2 substitution) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like C-Cl stretches (~750 cm⁻¹) .

Q. What preliminary pharmacological screening models are suitable for evaluating its bioactivity?

  • Antiproliferative assays : Use cancer cell lines (e.g., A549, HCT-116) with IC₅₀ determination via MTT or SRB assays .
  • Enzyme inhibition studies : Target kinases (e.g., COX-2) using fluorometric or colorimetric assays .
  • Receptor binding assays : Radioligand displacement studies for cannabinoid receptors (CB1/CB2) due to structural similarity to active pyrazole derivatives .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives?

  • Chiral resolution : Use chiral stationary phases in HPLC or employ asymmetric catalysis during cyclization .
  • Stereochemical analysis : X-ray crystallography (via SHELX refinement ) or vibrational circular dichroism (VCD) to assign absolute configuration.
  • Side-reaction mitigation : Optimize protecting groups for the chlorophenyl moiety to prevent racemization .

Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?

  • Molecular docking : Screen against CB2 receptor homology models to predict binding modes and affinity .
  • Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics with target proteins .
  • CRISPR-Cas9 knockout models : Validate target engagement in cellular pathways (e.g., inflammation or apoptosis) .

Q. How should contradictions in structure-activity relationship (SAR) data be resolved?

  • Meta-analysis : Compare bioactivity data across derivatives with systematic substituent variations (e.g., halogen positioning, alkyl chain length) .
  • Free-Wilson analysis : Quantify contributions of specific functional groups to activity .
  • Cohort studies : Replicate assays under standardized conditions to minimize inter-lab variability .

Q. What computational strategies predict pharmacokinetic properties and toxicity?

  • ADME profiling : Use QSAR models (e.g., SwissADME) to estimate solubility (LogP), metabolic stability (CYP450 inhibition), and blood-brain barrier penetration .
  • Toxicity prediction : Apply ProTox-II or Derek Nexus to flag hepatotoxicity or mutagenicity risks .

Q. How do physicochemical properties influence formulation development?

  • Solubility enhancement : Co-crystallization with cyclodextrins or use of lipid-based nanoemulsions .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) monitored by HPLC to identify hydrolytic or oxidative degradation pathways .

Q. What advanced crystallographic techniques validate its solid-state structure?

  • Single-crystal X-ray diffraction : Resolve bond lengths and angles using SHELXL refinement .
  • Powder XRD : Assess polymorphism or crystallinity changes under stress conditions .

Q. How are in vivo toxicity and pharmacokinetics evaluated methodologically?

  • Rodent models : Dose-dependent toxicity studies (acute and subacute) with histopathological analysis .
  • Pharmacokinetic profiling : LC-MS/MS quantification of plasma/tissue concentrations post-IV and oral administration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.